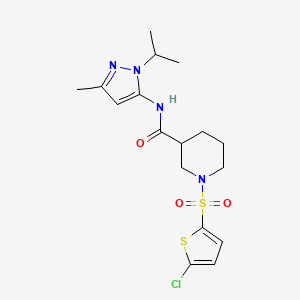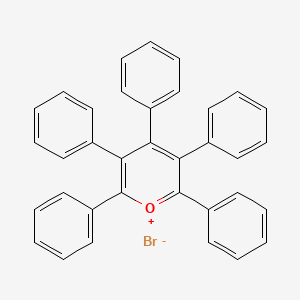
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” consists of a fluorophenyl group, a phenylfuran group, and a propanamide group. The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve various transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods: N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide and its derivatives have been synthesized through various chemical reactions, offering insights into efficient synthetic routes and structural analysis. These compounds have been characterized using techniques like 1H, 13C-NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2020); (Manolov, Ivanov, & Bojilov, 2022).
Potential Therapeutic Applications
- Anticonvulsant Activity: Certain derivatives of this compound have been studied for their potential anticonvulsant properties. These studies contribute to understanding the pharmacophore requirements for anticonvulsant activity (Kamal, Shakya, Ahsan, & Jawaid, 2013).
Biological Evaluation and Pharmacokinetics
- Pharmacokinetic Studies: Research has been conducted on the pharmacokinetics and metabolism of related propanamide compounds in animal models. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for their potential therapeutic use (Wu et al., 2006).
Antimicrobial and Antiviral Properties
- Antimicrobial and Antiviral Activity: Some studies have explored the antimicrobial and antiviral properties of flurbiprofen derivatives, which include compounds structurally related to this compound. These findings can be pivotal in the development of new drugs for treating infectious diseases (Çıkla et al., 2013).
Molecular Detection and Analysis
- Detection and Characterization Techniques: Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to detect and characterize compounds like flutamide, which shares a propanamide moiety with this compound. These methods are vital for drug analysis and quality control in pharmaceuticals (Khan et al., 2015).
Direcciones Futuras
The future directions for research on “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” could involve further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl boronic esters . Additionally, given the biological potential of similar indole derivatives , there may be potential for this compound to be explored for therapeutic applications.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJNKHOQYKCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)


![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

